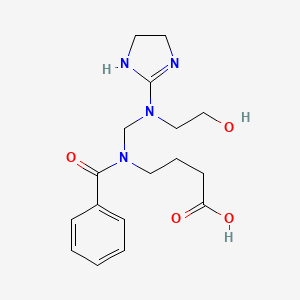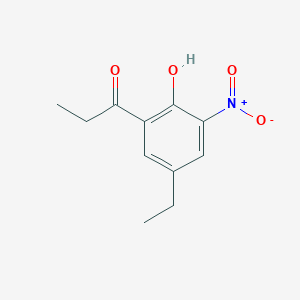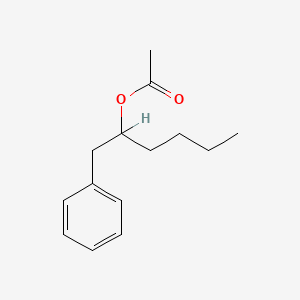
alpha-Butylphenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Butylphenethyl acetate: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is also known by its systematic name, Benzeneethanol, alpha-butyl-, acetate . This compound is characterized by its pleasant aroma, making it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Butylphenethyl acetate can be synthesized through the esterification reaction between alpha-butylphenethyl alcohol and acetic acid . This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Butylphenethyl acetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Hydrolysis: Alpha-butylphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alpha-butylphenethyl alcohol.
Applications De Recherche Scientifique
Alpha-Butylphenethyl acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of alpha-Butylphenethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in its potential therapeutic effects are still under investigation .
Comparaison Avec Des Composés Similaires
Alpha-Butylphenethyl acetate can be compared with other similar compounds such as:
Alpha-Butylphenethyl alcohol: The alcohol precursor used in its synthesis.
Phenethyl acetate: Another ester with a similar structure but different alkyl group.
Butyl acetate: A simpler ester with a butyl group but lacking the phenethyl moiety.
Uniqueness: this compound is unique due to its specific combination of the butyl and phenethyl groups, which contribute to its distinct aroma and chemical properties .
Propriétés
Numéro CAS |
40628-77-1 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-phenylhexan-2-yl acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-10-14(16-12(2)15)11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
Clé InChI |
VBVKRNQURKLZNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
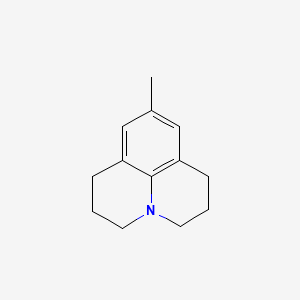
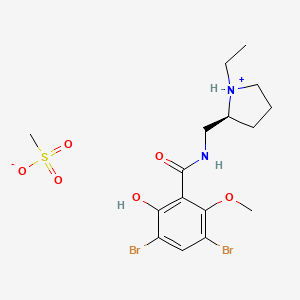
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
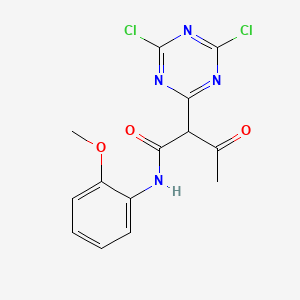
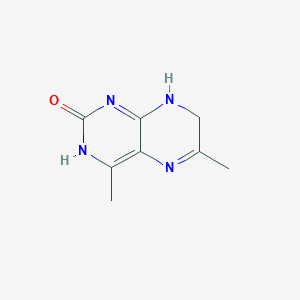
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
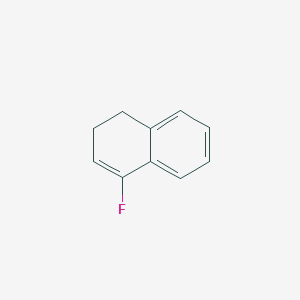
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
